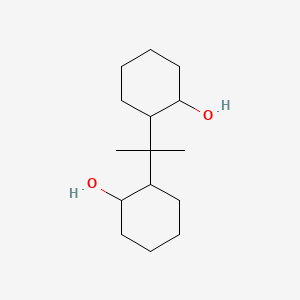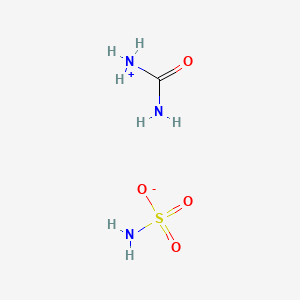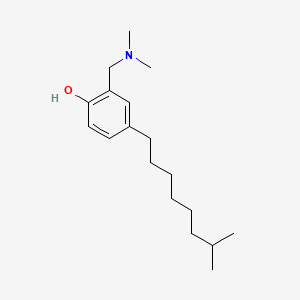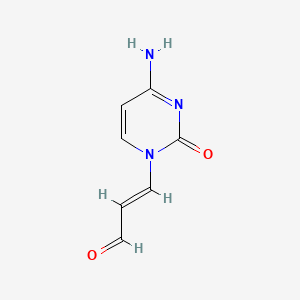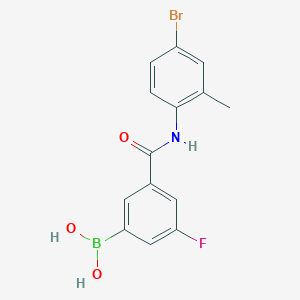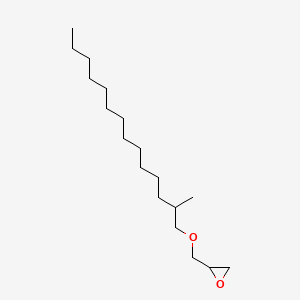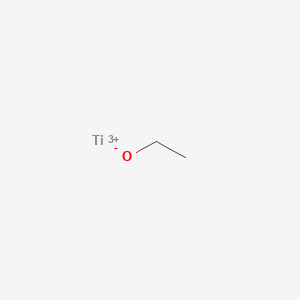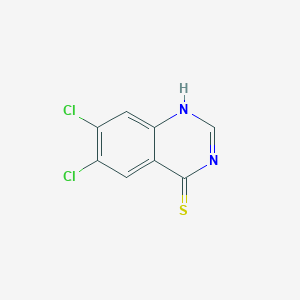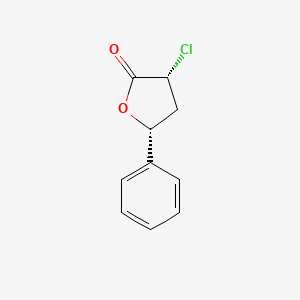
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane is a cyclic ether compound with the molecular formula C11H22O5 It is a member of the crown ether family, which are known for their ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide under basic conditions to form the ether linkage . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: NaN3 in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential to transport ions across biological membranes.
Medicine: Explored for its use in drug delivery systems due to its ability to encapsulate various molecules.
Industry: Utilized in the separation of metal ions in industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating their transport or separation . This coordination can affect various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: Similar structure but without the methyl group.
2-Hydroxymethyl-15-crown-5: Contains a hydroxymethyl group instead of a methyl group.
2,2′-Bi(1,4,7,10,13-pentaoxacyclopentadecane): A dimeric form of the compound.
Uniqueness
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to the presence of the methyl group, which can influence its chemical reactivity and complexation properties. This slight structural variation can lead to differences in its ability to form complexes with specific metal ions, making it suitable for specialized applications .
Properties
CAS No. |
68167-84-0 |
|---|---|
Molecular Formula |
C11H22O5 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-methyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C11H22O5/c1-11-10-15-7-6-13-3-2-12-4-5-14-8-9-16-11/h11H,2-10H2,1H3 |
InChI Key |
SAKBPRPEERBQLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



